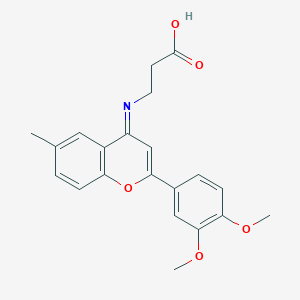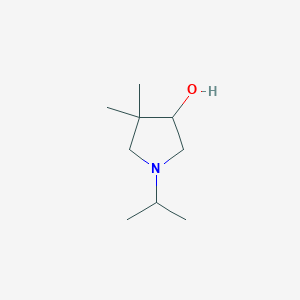![molecular formula C24H26N6O2 B14871868 6-tert-butyl-8-{[(E)-{4-[(2,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14871868.png)
6-tert-butyl-8-{[(E)-{4-[(2,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b][1,2,4]triazin-7(8H)-one core with various substituents such as tert-butyl, dimethylbenzyl, and benzylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,3-b][1,2,4]triazin-7(8H)-one core, followed by the introduction of the tert-butyl, dimethylbenzyl, and benzylideneamino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases that require targeted molecular interventions.
Industry
In industrial applications, (E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triazolotriazines: Compounds with similar core structures but different substituents.
Benzylideneamino derivatives: Compounds with similar benzylideneamino groups but different core structures.
Uniqueness
What sets (E)-6-(tert-butyl)-8-((4-((2,4-dimethylbenzyl)oxy)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one apart is its combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H26N6O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-tert-butyl-8-[(E)-[4-[(2,4-dimethylphenyl)methoxy]phenyl]methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C24H26N6O2/c1-16-6-9-19(17(2)12-16)14-32-20-10-7-18(8-11-20)13-26-30-22(31)21(24(3,4)5)28-29-15-25-27-23(29)30/h6-13,15H,14H2,1-5H3/b26-13+ |
InChI Key |
GLSPCDCHZGKXAS-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=O)C(=NN4C3=NN=C4)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=O)C(=NN4C3=NN=C4)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





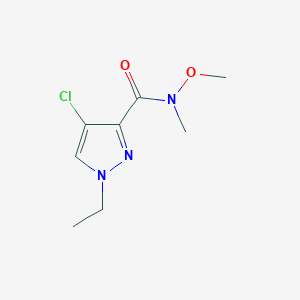

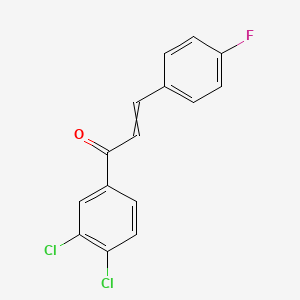
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
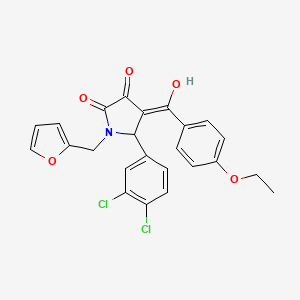
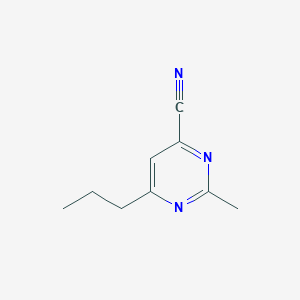
![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)

